3,4,5-Trimethoxybenzoylacetonitrile structure elucidation
3,4,5-Trimethoxybenzoylacetonitrile structure elucidation
An In-Depth Technical Guide to the Structure Elucidation of 3,4,5-Trimethoxybenzoylacetonitrile
Foreword: The Imperative of Structural Certainty
Foundational Analysis: Determining the Molecular Blueprint
Before delving into the fine details of atomic connectivity, the fundamental composition of the molecule must be established. This is achieved by determining the molecular formula, which specifies the type and number of atoms in one molecule of the substance.
High-Resolution Mass Spectrometry (HRMS)
The initial and most critical step is to obtain the exact mass of the molecule. High-Resolution Mass Spectrometry provides a highly accurate mass measurement, allowing for the determination of a unique molecular formula.
Causality of Experimental Choice: Unlike low-resolution MS, which provides nominal mass, HRMS can distinguish between isobaric compounds (molecules with the same nominal mass but different elemental compositions). This precision is indispensable for confidently assigning a molecular formula.
Experimental Protocol: HRMS Analysis
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Sample Preparation: Dissolve approximately 1 mg of the synthesized 3,4,5-Trimethoxybenzoylacetonitrile in 1 mL of a suitable solvent (e.g., acetonitrile or methanol).
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Instrument Setup: Calibrate the mass spectrometer (e.g., a Time-of-Flight or Orbitrap analyzer) using a known standard to ensure high mass accuracy.
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Ionization: Utilize a soft ionization technique, such as Electrospray Ionization (ESI), to generate the molecular ion ([M+H]⁺ or [M+Na]⁺) with minimal fragmentation.
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Data Acquisition: Acquire the mass spectrum, ensuring a resolution of at least 10,000.
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Data Analysis: Use the instrument's software to calculate the possible elemental compositions for the observed accurate mass, constraining the search to C, H, N, and O. The calculated formula should match the theoretical mass with an error of less than 5 ppm.
For 3,4,5-Trimethoxybenzoylacetonitrile, the expected molecular formula is C₁₂H₁₃NO₄. The theoretical exact mass for its protonated form, [C₁₂H₁₄NO₄]⁺, can be precisely calculated and compared against the experimental value.
Unveiling the Architecture: A Spectroscopic Triad
With the molecular formula in hand, the next phase is to piece together the atomic puzzle. This involves identifying the functional groups present and determining their connectivity. We employ a powerful triad of spectroscopic techniques: Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS) for fragmentation analysis.[3][4][5][6]
Infrared (IR) Spectroscopy: The Functional Group Fingerprint
IR spectroscopy probes the vibrational modes of molecules. Specific functional groups absorb infrared radiation at characteristic frequencies, making it an excellent tool for a rapid initial assessment of the molecule's chemical makeup.[7]
Expert Insight: The IR spectrum provides the first pieces of tangible evidence for the key functional groups—the nitrile and the ketone. The position of the carbonyl (C=O) stretch is particularly diagnostic; its frequency is lowered by conjugation with the aromatic ring, a key structural feature we expect to confirm.[8]
Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR Spectroscopy
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Sample Preparation: Place a small amount of the solid 3,4,5-Trimethoxybenzoylacetonitrile powder directly onto the ATR crystal.
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Background Scan: Run a background spectrum of the clean, empty ATR crystal to subtract atmospheric (CO₂, H₂O) and instrument-related absorptions.
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Sample Scan: Apply pressure to ensure good contact between the sample and the crystal, and acquire the sample spectrum, typically by co-adding 16 or 32 scans to improve the signal-to-noise ratio.
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Data Processing: Process the resulting interferogram using a Fourier transform to generate the final spectrum (transmittance or absorbance vs. wavenumber).
Table 1: Predicted IR Absorptions for 3,4,5-Trimethoxybenzoylacetonitrile
| Functional Group | Characteristic Absorption (cm⁻¹) | Rationale for Assignment |
| Aromatic C-H Stretch | ~3100 - 3000 | Stretching vibration of sp² C-H bonds on the benzene ring. |
| Aliphatic C-H Stretch | ~2950 - 2850 | Stretching vibrations of sp³ C-H bonds in the methoxy and methylene groups. |
| Nitrile (C≡N) Stretch | ~2260 - 2220 | A sharp, strong absorption characteristic of the nitrile triple bond.[7][9][10] |
| Ketone (C=O) Stretch | ~1685 - 1665 | Strong absorption for the carbonyl group. The frequency is lower than a simple aliphatic ketone (~1715 cm⁻¹) due to conjugation with the aromatic ring.[8] |
| Aromatic C=C Bending | ~1600 - 1500 | Medium intensity bands from the stretching of the benzene ring framework. |
| C-O Stretch (Ether) | ~1250 - 1000 | Strong absorptions from the aryl-alkyl ether linkages of the methoxy groups. |
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Connectivity Map
NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic compounds in solution.[5][11] It provides detailed information about the chemical environment, connectivity, and relative number of ¹H (proton) and ¹³C nuclei.
Expert Insight: The true power of NMR lies in its ability to establish atom-to-atom connectivity. While ¹H and ¹³C spectra provide the pieces, 2D NMR experiments like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) provide the instructions for how they fit together. The symmetrical substitution pattern of the aromatic ring (3,4,5-trimethoxy) should lead to a simple, clean aromatic signal, which is a key signature to look for.
Experimental Protocol: NMR Analysis
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Sample Preparation: Accurately weigh 5-10 mg of the sample and dissolve it in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
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¹H NMR Acquisition: Place the tube in the NMR spectrometer. Shim the magnetic field to achieve high homogeneity. Acquire the ¹H spectrum using a standard pulse sequence.
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¹³C NMR Acquisition: Acquire the ¹³C spectrum. This typically requires a longer acquisition time due to the lower natural abundance of the ¹³C isotope.
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2D NMR Acquisition (if needed): If structural ambiguity remains, perform 2D experiments such as COSY (to identify H-H couplings) and HSQC (to identify direct C-H connections).
-
Data Processing: Process the Free Induction Decay (FID) signal using Fourier transformation, phase correction, and baseline correction. Integrate the signals in the ¹H spectrum to determine the relative number of protons.
Table 2: Predicted NMR Data for 3,4,5-Trimethoxybenzoylacetonitrile (in CDCl₃)
| ¹H NMR | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| Aromatic | ~7.2 | Singlet | 2H | The two equivalent aromatic protons at C2 and C6. |
| Methylene | ~4.1 | Singlet | 2H | The -CH₂- group between the carbonyl and nitrile. |
| Methoxy (para) | ~3.9 | Singlet | 3H | The methoxy group at C4. |
| Methoxy (meta) | ~3.8 | Singlet | 6H | The two equivalent methoxy groups at C3 and C5. |
| ¹³C NMR | Chemical Shift (δ, ppm) | Assignment | ||
| Carbonyl (C=O) | ~190 | Benzoyl C=O | ||
| Aromatic (C-O) | ~153 | C3, C4, C5 | ||
| Aromatic (C-C=O) | ~142 | C1 | ||
| Aromatic (C-H) | ~107 | C2, C6 | ||
| Nitrile (C≡N) | ~115 | -C≡N | ||
| Methoxy (para) | ~61 | C4-OC H₃ | ||
| Methoxy (meta) | ~56 | C3, C5-OC H₃ | ||
| Methylene | ~30 | -C H₂-CN |
Mass Spectrometry (MS): Deconstruction for Confirmation
Beyond providing the molecular formula, mass spectrometry, particularly with fragmentation, acts as a confirmatory tool. By breaking the molecule apart in a predictable way, we can verify the proposed connectivity.[12]
Causality of Fragmentation: Fragmentation is not random. It occurs at the weakest bonds and in ways that form the most stable charged fragments.[13][14] For 3,4,5-Trimethoxybenzoylacetonitrile, the bond between the carbonyl carbon and the methylene carbon is a likely point of cleavage, as it can lead to the formation of a stable, resonance-delocalized acylium ion.
Experimental Protocol: Electron Ionization (EI) MS
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Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or the GC inlet.
-
Ionization: Bombard the sample with high-energy electrons (~70 eV). This causes ionization and extensive, reproducible fragmentation.
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Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., a quadrupole).
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Detection: Detect the ions to generate the mass spectrum.
Diagram: Predicted Key Fragmentation Pathways
Caption: Key EI-MS fragmentation pathways for the target molecule.
The Gold Standard: Single-Crystal X-ray Crystallography
While the combination of spectroscopic methods provides an exceptionally strong case for the structure, single-crystal X-ray crystallography offers the ultimate, unambiguous proof.[15][16][17] It provides a precise 3D map of electron density, from which atomic positions, bond lengths, and bond angles can be determined with unparalleled accuracy.[18][19]
Trustworthiness: This technique is the final arbiter in structure elucidation. A successful crystallographic analysis provides direct visual evidence of the molecular structure, leaving no room for interpretation and serving as the ultimate validation of the spectroscopic data.
Experimental Protocol: Single-Crystal X-ray Crystallography
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Crystal Growth (Rate-Limiting Step): Grow a single, high-quality crystal of the compound. This is often the most challenging step and may require screening various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion, cooling). A suitable crystal for analysis should be well-formed, free of cracks, and typically 0.1-0.3 mm in each dimension.
-
Mounting: Carefully mount the selected crystal on a goniometer head.
-
Data Collection: Place the goniometer on the diffractometer. Cool the crystal in a stream of cold nitrogen gas (~100 K) to minimize thermal motion and radiation damage. Expose the crystal to a monochromatic X-ray beam and rotate it, collecting the diffraction pattern on a detector over a wide range of orientations.
-
Structure Solution: Process the diffraction data to obtain a set of structure factors. Use computational methods (direct methods or Patterson methods) to solve the "phase problem" and generate an initial electron density map.
-
Structure Refinement: Build an atomic model into the electron density map. Refine the atomic positions and thermal parameters to achieve the best possible fit between the observed diffraction data and the data calculated from the model. The quality of the final structure is assessed using metrics like the R-factor.
Synthesis of Evidence: The Integrated Workflow
The strength of this entire process lies not in any single technique, but in the confluence of data from all of them. Each experiment is designed to test and validate the hypothesis derived from the previous one.
Diagram: Integrated Structure Elucidation Workflow
Caption: A logical workflow for definitive structure elucidation.
Conclusion
The elucidation of the structure of 3,4,5-Trimethoxybenzoylacetonitrile is a systematic process of hypothesis generation and validation. It begins with establishing the molecular formula via HRMS. It proceeds with the identification of key functional groups by IR spectroscopy. The precise arrangement of these groups and their constituent atoms is then mapped out using a suite of NMR techniques and corroborated by MS fragmentation patterns. Finally, the proposed structure is unequivocally confirmed in three dimensions through single-crystal X-ray crystallography. This rigorous, multi-technique methodology ensures the highest degree of scientific integrity and provides the absolute structural certainty required for advanced research and development.
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